

Spectral Analysis of N-Acetyl-5-Bromo-3-Hydroxyindole: A Technical Overview

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Compound of Interest

Compound Name: *N-Acetyl-5-Bromo-3-Hydroxyindole*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of **N-Acetyl-5-Bromo-3-Hydroxyindole**, a key intermediate in various synthetic applications. The document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of the molecule. Due to the limited availability of a complete, published dataset for this specific compound, this guide combines theoretical predictions with data from closely related analogs to offer a comprehensive analytical overview.

Molecular Structure and Properties

N-Acetyl-5-Bromo-3-Hydroxyindole possesses the molecular formula $C_{10}H_8BrNO_2$ and a molecular weight of 254.08 g/mol .^{[1][2]} The structure consists of an indole core, N-acetylated at the 1-position, brominated at the 5-position, and hydroxylated at the 3-position.

DOT Script for Molecular Structure:

Caption: Molecular Structure of **N-Acetyl-5-Bromo-3-Hydroxyindole**

Predicted Spectral Data

The following tables summarize the predicted spectral data for **N-Acetyl-5-Bromo-3-Hydroxyindole**. These predictions are based on established principles of spectroscopy and

analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
H-2	7.5 - 7.8	Singlet (s)	Expected to be a singlet due to the adjacent acetyl group and hydroxyl group.
H-4	7.8 - 8.1	Doublet (d)	Influenced by the deshielding effect of the adjacent acetyl group.
H-6	7.2 - 7.4	Doublet of doublets (dd)	Coupled to both H-4 and H-7.
H-7	7.4 - 7.6	Doublet (d)	Coupled to H-6.
-OH (on C3)	5.0 - 6.0	Broad singlet (br s)	Chemical shift can vary with solvent and concentration.
-CH ₃ (acetyl)	2.2 - 2.5	Singlet (s)	Typical range for an N-acetyl methyl group.

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (acetyl)	168 - 172
C-2	125 - 130
C-3	140 - 145
C-3a	128 - 132
C-4	120 - 125
C-5	115 - 120 (bearing Br)
C-6	122 - 128
C-7	110 - 115
C-7a	135 - 140
-CH ₃ (acetyl)	22 - 26

Table 3: Predicted Mass Spectrometry Data

m/z Value	Interpretation
253/255	[M] ⁺ , Molecular ion peak (presence of Br isotope pattern)
211/213	[M - CH ₂ CO] ⁺ , Loss of ketene from the acetyl group
183/185	[M - CH ₂ CO - CO] ⁺ , Subsequent loss of carbon monoxide
104	[C ₇ H ₅ N] ⁺ , Fragmentation of the indole ring
43	[CH ₃ CO] ⁺ , Acetyl cation

Table 4: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3200 - 3500	O-H stretch	Hydroxyl (-OH)
3000 - 3100	C-H stretch (aromatic)	Indole Ring
2850 - 3000	C-H stretch (aliphatic)	Acetyl Methyl Group
1680 - 1720	C=O stretch	N-Acetyl Group
1550 - 1600	C=C stretch	Aromatic Ring
1000 - 1300	C-O stretch	Hydroxyl Group
500 - 600	C-Br stretch	Bromo Group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for **N-Acetyl-5-Bromo-3-Hydroxyindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N-Acetyl-5-Bromo-3-Hydroxyindole** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz or higher field strength NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- EI-MS Parameters:
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Range: m/z 40-500.
- ESI-MS Parameters:
 - Ionization Mode: Positive or negative ion mode.
 - Capillary Voltage: 3-4 kV.
 - Nebulizer Gas: Nitrogen.
 - Drying Gas Temperature: 300-350 °C.

Infrared (IR) Spectroscopy

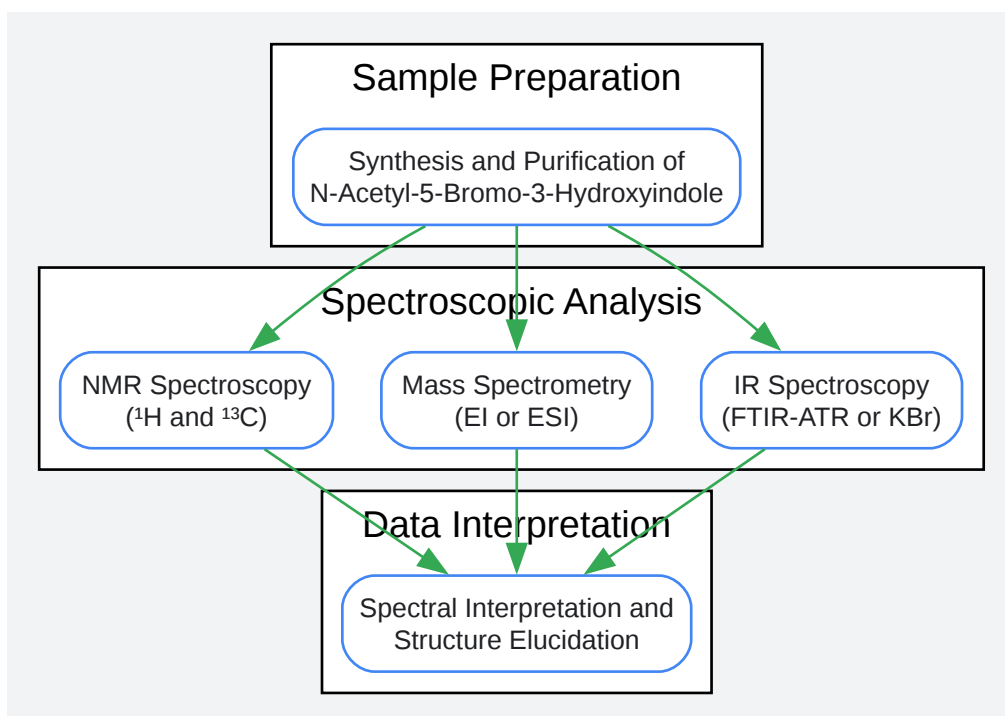
- Sample Preparation:

- Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

Experimental Workflow

The general workflow for the spectral analysis of **N-Acetyl-5-Bromo-3-Hydroxyindole** is outlined below.

DOT Script for Experimental Workflow:



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Caption: General workflow for the spectral characterization.

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References

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